molecular formula C16H12Br2N4OS B13380737 3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]

3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]

Cat. No.: B13380737
M. Wt: 468.2 g/mol
InChI Key: OTMWEDSOCJDNKJ-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Properties

Molecular Formula

C16H12Br2N4OS

Molecular Weight

468.2 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-5-[(4-bromophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C16H12Br2N4OS/c17-10-1-5-12(6-2-10)19-21-15-14(20-22-16(15)23)9-24-13-7-3-11(18)4-8-13/h1-8H,9H2,(H2,20,22,23)

InChI Key

OTMWEDSOCJDNKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NNC2=O)CSC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable bromophenyl derivative reacts with the pyrazole intermediate.

    Addition of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with the bromophenyl-pyrazole intermediate.

    Formation of the Hydrazone: The final step involves the formation of the hydrazone by reacting the pyrazole derivative with a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring or the bromophenyl group, potentially leading to the formation of dihydropyrazoles or debrominated derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles or debrominated derivatives.

    Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different substituents, showing varied biological activities.

    3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid: A structurally related compound with different functional groups.

Uniqueness

The uniqueness of 3-{[(4-bromophenyl)sulfanyl]methyl}-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone] lies in its specific combination of bromophenyl, sulfanyl, and hydrazone groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

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